(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

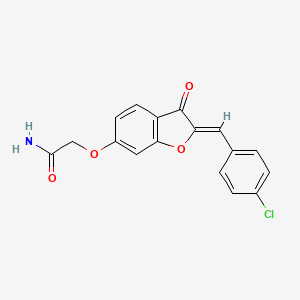

The molecular formula of (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is C₁₉H₁₈ClNO₄ , with a molecular weight of 348.80 g/mol. The core structure consists of a dihydrobenzofuran scaffold (a fused bicyclic system of a benzene ring and a furan ring) substituted at position 2 with a 4-chlorobenzylidene group and at position 3 with a ketone. The 6-position of the benzofuran ring is ether-linked to an acetamide moiety via an oxygen atom.

The stereochemistry of the benzylidene double bond is designated as Z , indicating that the higher-priority substituents (the benzofuran ring and the chlorine atom) are on the same side of the double bond. This configuration influences the molecule’s planar geometry and intermolecular interactions.

Key Structural Features:

- Benzofuran core : A 10-π-electron aromatic system fused to a partially saturated furan ring.

- 4-Chlorobenzylidene group : A chlorinated benzene ring connected via a conjugated double bond to the benzofuran core.

- Acetamide side chain : An ethoxy-linked carboxamide group providing hydrogen-bonding capability.

IUPAC Nomenclature

The systematic IUPAC name is derived by identifying the parent structure (benzofuran) and specifying substituents in descending order of priority:

- 3-Oxo : A ketone group at position 3 of the dihydrobenzofuran.

- 2-(4-Chlorobenzylidene) : A benzylidene substituent at position 2, with a chlorine atom at the para position of the benzene ring.

- 6-(Oxy)acetamide : An ethoxy-acetamide group at position 6.

The full name is (Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-2,3-dihydrobenzofuran-6-yl oxyacetamide . The stereodescriptor (Z) precedes the name to denote configuration.

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOPCOBIJCJLCS-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzylidene Group: This step involves the condensation of the benzofuran derivative with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Acetamide Group: The final step is the reaction of the intermediate with chloroacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction of the chlorobenzylidene group can yield the corresponding benzyl derivative.

Substitution: The chlorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorobenzylidene moiety can enhance binding affinity through hydrophobic interactions, while the benzofuran core can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The benzofuran scaffold is common among aurone derivatives, but variations in substituents critically influence pharmacological properties. Key analogs and their structural distinctions are summarized below:

Table 1: Structural and Functional Comparison of Aurone Analogs

Key Observations:

- Benzylidene Substituents: The 4-chloro group in the target compound may enhance tubulin binding affinity compared to bulkier groups (e.g., quinoline in B5) due to optimal steric and electronic interactions .

- Oxygen-Containing Groups : The acetamide group in the target compound likely improves solubility compared to acetonitrile (5a) or esters (620547-56-0) but may reduce membrane permeability relative to lipophilic groups like diethylcarbamate (7a) .

Anticancer Potency:

- 5a and 5b : Exhibit IC₅₀ values <100 nM against PC-3 prostate cancer cells and leukemia lines, with in vivo efficacy in zebrafish T-ALL models .

- Target Compound : Predicted activity based on structural alignment with 5a/5b; the 4-chloro group may mimic the electron-withdrawing effects of 5b’s dichloro substituent, enhancing tubulin binding .

Mechanism of Action:

- Aurones like 5a bind the colchicine site on tubulin, inducing mitotic arrest and apoptosis. Molecular docking suggests the benzylidene and oxygen substituents stabilize interactions with β-tubulin residues . The acetamide group in the target compound may form hydrogen bonds with tubulin, analogous to the nitrile in 5a .

Biological Activity

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, interaction with key molecular targets, and structural analysis.

Chemical Structure

The compound features a benzofuran core linked to a chlorobenzylidene moiety and an acetamide function. Its molecular formula is C19H13ClO4, and it exhibits a complex three-dimensional structure that influences its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests indicated that the compound's effectiveness varied with concentration, showing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent. The structure-activity relationship (SAR) suggests that the presence of the chlorobenzylidene group enhances its antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of the compound, revealing a significant energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This electronic configuration may contribute to its reactivity with bacterial targets.

Structural Analysis

The crystal structure of the compound has been analyzed using X-ray diffraction techniques. The findings indicate that it crystallizes in a specific lattice arrangement that facilitates hydrogen bonding interactions, which are crucial for its stability and biological activity. The Hirshfeld surface analysis revealed significant intermolecular interactions that contribute to the solid-state properties of the compound.

Case Studies

A case study involving the synthesis and biological evaluation of related compounds highlights the importance of substituent groups in enhancing biological activity. For example, compounds with different halogen substitutions on the benzylidene moiety exhibited varying degrees of antibacterial activity, suggesting that further modifications could optimize efficacy.

Q & A

Q. What are the standard synthetic routes for (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?

- Methodological Answer : The synthesis typically involves three key steps:

Benzofuran Core Formation : Cyclization of substituted phenols (e.g., 6-hydroxybenzofuran-3-one) via acid-catalyzed reactions .

Condensation : Reaction with 4-chlorobenzaldehyde under reflux conditions (e.g., ethanol, 70–80°C) to introduce the benzylidene moiety, ensuring Z-configuration via controlled stereochemistry .

Acetamide Introduction : Hydrolysis of intermediate esters (e.g., ethyl acetate derivatives) to carboxylic acids, followed by amidation using ammonium reagents or coupling agents like EDCI/HOBt .

- Critical Parameters : Catalyst type (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time significantly impact yield (reported 60–75%) and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms stereochemistry (Z-configuration via coupling constants) and functional groups (e.g., acetamide NH at ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 358.77) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure using SHELX programs, critical for confirming Z/E isomerism .

Q. What are the key functional groups influencing reactivity and bioactivity?

- Methodological Answer :

- Benzylidene Moiety : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .

- Acetamide Group : Increases solubility and hydrogen-bonding capacity, critical for membrane permeability .

- Ether Linkage : Stabilizes the benzofuran core, reducing oxidative degradation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Methodological Answer :

- Temperature Control : Higher temperatures (>80°C) may promote E-isomer formation via thermal isomerization; maintaining 70–75°C favors Z-configuration .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving Z-selectivity by 15–20% compared to non-polar solvents .

- Catalysts : Lewis acids (e.g., ZnCl2) accelerate imine formation while minimizing side reactions .

- Validation : Use NOESY NMR to confirm spatial proximity of benzylidene and benzofuran protons .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Bioassays : Standardize assays (e.g., MIC for antimicrobial activity) across studies to control variables like cell line viability and compound purity .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm conformation .

- Dose-Response Curves : Establish EC50/IC50 values under consistent conditions (e.g., pH 7.4, 37°C) to compare potency .

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosinase, COX-2), prioritizing poses with lowest binding energy (<-8 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH3) with activity trends .

Q. What methodologies optimize reaction yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Ni, or enzyme-based catalysts for amidation; immobilized lipases improve selectivity by 30% .

- Solvent Optimization : Ternary mixtures (e.g., EtOH/H2O/THF) enhance solubility of intermediates, reducing by-products .

- Purification : Use preparative HPLC (C18 column, MeCN/H2O gradient) to isolate >95% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.